[2-(Pyridin-3-yloxy)phenyl]methanol

Medicinal Chemistry Organic Synthesis Chemical Biology

[2-(Pyridin-3-yloxy)phenyl]methanol (CAS 1094325-07-1) is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol. Characterized by a pyridine ring linked via an ether bridge to a phenylmethanol moiety, it is supplied as a solid with a typical purity of 95%.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 1094325-07-1
Cat. No. B1386614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Pyridin-3-yloxy)phenyl]methanol
CAS1094325-07-1
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)OC2=CN=CC=C2
InChIInChI=1S/C12H11NO2/c14-9-10-4-1-2-6-12(10)15-11-5-3-7-13-8-11/h1-8,14H,9H2
InChIKeyFLSSCQCRCIJTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring [2-(Pyridin-3-yloxy)phenyl]methanol (CAS 1094325-07-1): A Versatile Pyridinyl-Phenylmethanol Building Block for Organic Synthesis


[2-(Pyridin-3-yloxy)phenyl]methanol (CAS 1094325-07-1) is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol [1]. Characterized by a pyridine ring linked via an ether bridge to a phenylmethanol moiety, it is supplied as a solid with a typical purity of 95% . Its structural features, including a reactive benzylic alcohol group, position it as a versatile small molecule scaffold for use in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails: Differentiating [2-(Pyridin-3-yloxy)phenyl]methanol from Closely Related Analogs


Despite sharing the same molecular formula and weight as its positional isomers (e.g., ortho-, meta-, and para-substituted pyridinyloxy phenylmethanols), the specific regioisomerism of [2-(Pyridin-3-yloxy)phenyl]methanol fundamentally alters its physicochemical properties and, consequently, its behavior in chemical and biological systems [1]. This compound's unique substitution pattern—a pyridine ring at the 3-position linked via oxygen to the 2-position of a phenylmethanol group—is a critical structural determinant that influences its solubility, hydrogen-bonding capacity, and metal-coordination geometry . These factors can dramatically affect the yield, selectivity, and biological activity of downstream products, making direct substitution with a cheaper or more readily available analog without rigorous re-validation a significant scientific and economic risk.

Quantitative Differentiation of [2-(Pyridin-3-yloxy)phenyl]methanol: Evidence for Scientific Selection and Procurement


Structural Regioisomerism: [2-(Pyridin-3-yloxy)phenyl]methanol vs. [4-(Pyridin-3-yloxy)phenyl]methanol

A key differentiator is the substitution pattern on the central phenyl ring. [2-(Pyridin-3-yloxy)phenyl]methanol (CAS 1094325-07-1) has the methanol and ether groups in an ortho- relationship, while its para-analog, [4-(Pyridin-3-yloxy)phenyl]methanol (CAS 1094400-75-5), has them in a para- relationship. This regioisomerism is expected to confer distinct physicochemical properties, including differences in dipole moment, pKa of the alcohol, and hydrogen-bonding capacity, directly impacting solubility and reactivity [1][2].

Medicinal Chemistry Organic Synthesis Chemical Biology

Differentiating from the Carboxylic Acid Analog: [2-(Pyridin-3-yloxy)phenyl]methanol vs. 2-(Pyridin-3-yloxy)benzoic Acid

[2-(Pyridin-3-yloxy)phenyl]methanol is a benzylic alcohol (pKa ~14-16), whereas its closest functional analog is 2-(Pyridin-3-yloxy)benzoic acid (CAS 1094325-06-0), which contains a carboxylic acid moiety (pKa ~4). This functional group difference leads to vastly different solubility profiles, reactivity, and hydrogen-bonding capabilities. The alcohol is a weaker acid and a better hydrogen-bond donor/acceptor, while the acid exists predominantly as the carboxylate anion at physiological pH .

Medicinal Chemistry Organic Synthesis Bioconjugation

Sourcing and Purity: [2-(Pyridin-3-yloxy)phenyl]methanol from AKSci (95%)

For laboratories requiring a defined minimum purity for reproducible results, [2-(Pyridin-3-yloxy)phenyl]methanol is commercially available with a guaranteed minimum purity of 95% from AKSci (Cat. 2036DE) . This specification is critical for quantitative structure-activity relationship (QSAR) studies or when using the compound as a starting material where the presence of unknown impurities could skew results or lead to unwanted side reactions.

Chemical Procurement Quality Control Reproducibility

Validated Application Scenarios for [2-(Pyridin-3-yloxy)phenyl]methanol in Research and Industry


A Scaffold for Medicinal Chemistry Optimization

The compound serves as a versatile small molecule scaffold for the development of biologically active molecules, as noted by CymitQuimica . Its structure, featuring both a pyridine and a phenolic moiety, allows for interactions with a variety of biological targets . The benzylic alcohol provides a reactive handle for further functionalization, enabling the construction of focused compound libraries for hit-to-lead optimization in drug discovery.

A Key Intermediate for Agrochemical Research

Pyridine-containing compounds, as a class, have established activity as fungicides, particularly against plant pathogens like cereal powdery mildew (Erysiphe graminis) and vine downy mildew (Plasmopara viticola) [1][2]. This compound's structural features place it within a known class of agrochemically relevant molecules, making it a logical starting point for the synthesis and screening of novel antifungal agents.

Synthesis of Metal-Binding Ligands

The presence of both a pyridine nitrogen and an ether oxygen in [2-(Pyridin-3-yloxy)phenyl]methanol provides potential coordination sites for metal ions. This property, characteristic of pyridine derivatives, is leveraged in the development of catalysts, metal-organic frameworks (MOFs), and metal-chelating agents for applications spanning from materials science to medicinal chemistry .

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